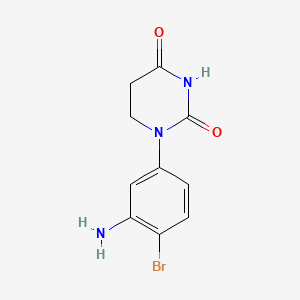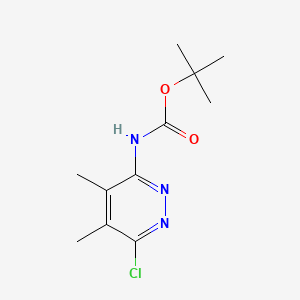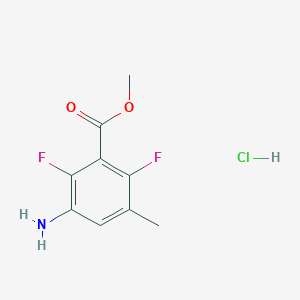
2,3-Dichloro-4-methyl-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-methyl-5-nitropyridine typically involves the nitration of 2,3-dichloro-4-methylpyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
2,3-Dichloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Aminopyridines: Formed by the reduction of the nitro group.
Carboxypyridines: Formed by the oxidation of the methyl group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
科学研究应用
2,3-Dichloro-4-methyl-5-nitropyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,3-Dichloro-4-methyl-5-nitropyridine involves its interaction with various molecular targets, depending on the specific application. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-nitropyridine: Similar in structure but differs in the position of the chlorine atoms.
2-Chloro-4-methyl-3-nitropyridine: Similar but with different substitution patterns on the pyridine ring.
2,3-Dichloro-5-nitropyridine: Lacks the methyl group present in 2,3-Dichloro-4-methyl-5-nitropyridine.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise chemical modifications .
属性
分子式 |
C6H4Cl2N2O2 |
|---|---|
分子量 |
207.01 g/mol |
IUPAC 名称 |
2,3-dichloro-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 |
InChI 键 |
NFMIOIYBIKDRHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B15304650.png)








![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)

